molecular formula C13H13FO3 B7872352 3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol

3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7872352
M. Wt: 236.24 g/mol
InChI Key: IFALXRCYQDZCTF-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol: is an organic compound with the molecular formula C13H13FO3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a furan ring, which contribute to its unique chemical properties .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-8-3-5-12(17-8)13(15)10-7-9(14)4-6-11(10)16-2/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFALXRCYQDZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-6-methoxybenzaldehyde with 5-methyl-2-furylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high efficiency and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxyphenylmethanol
  • 3-Fluoro-6-methoxybenzaldehyde
  • 5-Methyl-2-furylmethanol

Uniqueness

3-Fluoro-6-methoxyphenyl-(5-methyl-2-furyl)methanol is unique due to the combination of its fluorine atom, methoxy group, and furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

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